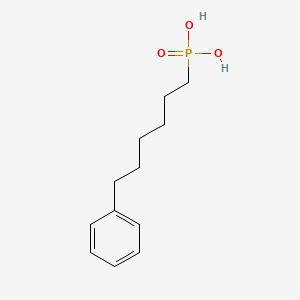
(6-Phenylhexyl)phosphonic acid
概要
説明
(6-Phenylhexyl)phosphonic acid is an organophosphorus compound characterized by a phosphonic acid group attached to a 6-phenylhexyl chain. This compound is known for its structural analogy with phosphate moieties, which makes it useful in various applications, including chemistry, biology, and industry .
準備方法
Synthetic Routes and Reaction Conditions
(6-Phenylhexyl)phosphonic acid can be synthesized through several methods. One common approach involves the dealkylation of dialkyl phosphonates under acidic conditions using hydrochloric acid or through the McKenna procedure, which involves bromotrimethylsilane followed by methanolysis . Another method includes the palladium-catalyzed cross-coupling reaction between benzyl halides and H-phosphonate diesters .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the McKenna procedure due to its high yield and mild reaction conditions. This method is favored for its convenience and chemoselectivity .
化学反応の分析
Types of Reactions
(6-Phenylhexyl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonic acid group to phosphine oxides.
Substitution: The compound can undergo substitution reactions where the phosphonic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include bromotrimethylsilane for dealkylation, hydrochloric acid for hydrolysis, and palladium catalysts for cross-coupling reactions .
Major Products
Major products formed from these reactions include various phosphonic acid derivatives, phosphine oxides, and substituted phosphonic acids .
科学的研究の応用
(6-Phenylhexyl)phosphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent and in the synthesis of hybrid materials.
Biology: Employed in the study of enzyme inhibition and as a bioisosteric group in drug design.
Medicine: Investigated for its potential as an antiviral and antibacterial agent.
Industry: Utilized in the production of polymers, coatings, and adhesives .
作用機序
The mechanism of action of (6-Phenylhexyl)phosphonic acid involves its interaction with molecular targets such as enzymes and receptors. The phosphonic acid group can mimic phosphate groups, allowing it to inhibit enzymes by binding to their active sites. This inhibition can disrupt various biochemical pathways, leading to its biological effects .
類似化合物との比較
Similar Compounds
Similar compounds to (6-Phenylhexyl)phosphonic acid include:
Phosphonic acid: A simpler analog with similar chemical properties.
Phosphinic acid: Another organophosphorus compound with a similar structure.
Phosphonates: A broader class of compounds containing the phosphonic acid group
Uniqueness
This compound is unique due to its specific 6-phenylhexyl chain, which imparts distinct chemical and biological properties. This structural feature allows it to interact with specific molecular targets and pathways, making it valuable in various applications .
特性
IUPAC Name |
6-phenylhexylphosphonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19O3P/c13-16(14,15)11-7-2-1-4-8-12-9-5-3-6-10-12/h3,5-6,9-10H,1-2,4,7-8,11H2,(H2,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSSXWQRPRVRAJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCCCP(=O)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19O3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70606417 | |
| Record name | (6-Phenylhexyl)phosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70606417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915376-53-3 | |
| Record name | (6-Phenylhexyl)phosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70606417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
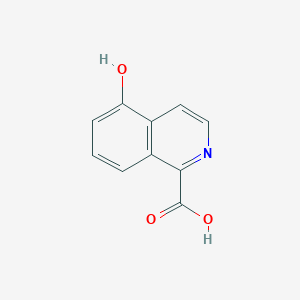
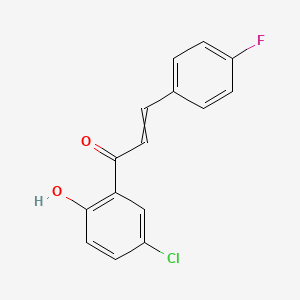
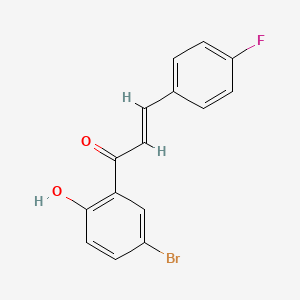
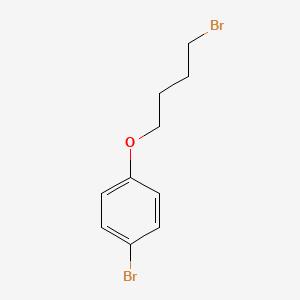


![9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane-2,4,6,8-tetraone](/img/structure/B3058672.png)
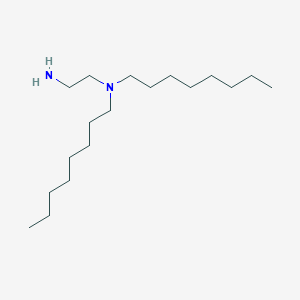
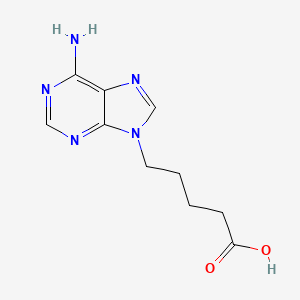
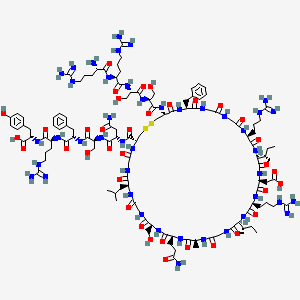
![[3,4'-Bipyridin]-5-amine, 6-methoxy-](/img/structure/B3058677.png)


![N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)acetamide](/img/structure/B3058682.png)
